1-(11-Mercaptoundecyl)imidazol

Descripción general

Descripción

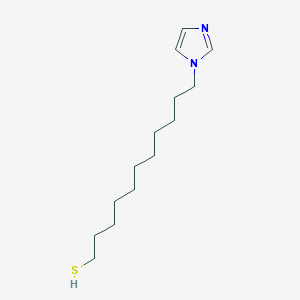

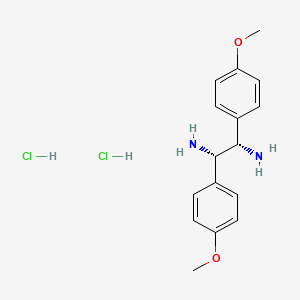

“11-(1H-Imidazol-1-yl)undecane-1-thiol”, also known as “1-(11-Mercaptoundecyl)imidazole”, is a chemical compound with the empirical formula C14H26N2S . It is known to bind a variety of metal ions onto a self-assembled monolayer (SAM). Porphyrins can be bound by axial ligand substitution as well as biological molecules such as cytochrome C .

Molecular Structure Analysis

The molecular weight of “11-(1H-Imidazol-1-yl)undecane-1-thiol” is 254.43 g/mol . The SMILES string representation of the molecule isSCCCCCCCCCCCCn1ccnc1 , which indicates that it contains a long alkyl chain attached to an imidazole ring via a thiol group. Physical And Chemical Properties Analysis

The compound is a solid or liquid with a melting point of 26-31 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Autoensamblaje e impresión de contacto

1-(11-Mercaptoundecyl)imidazol: se utiliza en la formación de monocapas autoensambladas (SAM) en sustratos de oro . Estas SAM sirven como base para la impresión de contacto, que es un método utilizado para crear patrones en superficies a escala microscópica. Esta aplicación es crucial en el desarrollo de dispositivos microelectrónicos, sensores y otros materiales a nanoescala.

Unión de iones metálicos

El compuesto tiene la capacidad de unir una variedad de iones metálicos a las SAM . Esta propiedad es particularmente útil en el campo de la ciencia de los materiales, donde se puede utilizar para crear estructuras complejas con propiedades específicas, como la actividad catalítica o la conductividad eléctrica.

Sustitución del ligando axial para las porfirinas

This compound: puede unirse a las porfirinas a través de la sustitución del ligando axial . Esta aplicación es significativa tanto en química sintética como en bioquímica, ya que las porfirinas son componentes importantes de muchas moléculas biológicas, como la hemoglobina y la clorofila.

Unión de moléculas biológicas

Este compuesto es capaz de unirse a moléculas biológicas, como el citocromo C . Esta característica se explota en biotecnología y medicina, particularmente en el desarrollo de biosensores y herramientas de diagnóstico.

Nanotecnología

En nanotecnología, This compound se utiliza para crear SAM que son fundamentales en la construcción de nanodispositivos . Estos dispositivos tienen aplicaciones potenciales en varios campos, incluida la medicina, la electrónica y la detección ambiental.

Ciencia ambiental

La capacidad de This compound para unirse a iones metálicos también es beneficiosa en la ciencia ambiental . Se puede utilizar para la eliminación o recuperación de metales pesados de las corrientes de residuos, contribuyendo a los esfuerzos de remediación ambiental.

Química analítica

En química analítica, las SAM basadas en This compound pueden emplearse como parte del mecanismo de detección en sensores . Estos sensores pueden detectar una amplia gama de sustancias, desde iones metálicos hasta compuestos orgánicos, ayudando tanto en la vigilancia ambiental como en el diagnóstico médico.

Ciencia de los materiales

El papel del compuesto en la ciencia de los materiales se extiende al desarrollo de nuevos materiales con propiedades personalizadas . Su capacidad para formar SAM y unirse a varias sustancias lo convierte en un componente valioso en la creación de materiales funcionales para la electrónica, la fotónica y más.

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement H317 indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

Mecanismo De Acción

In general, imidazoles can interact with a variety of targets, including enzymes and receptors, and can participate in a wide range of biochemical reactions . For example, some imidazoles can bind to metal ions, and this property is often utilized in the design of drugs and other bioactive molecules .

The specific effects of 1-(11-Mercaptoundecyl)imidazole would depend on its precise interactions with these targets, as well as factors such as its concentration, the presence of other molecules, and the specific conditions under which it is used .

Análisis Bioquímico

Biochemical Properties

1-(11-Mercaptoundecyl)imidazole plays a crucial role in biochemical reactions due to its ability to bind metal ions and interact with various biomolecules. The thiol group in the compound allows it to form strong bonds with metal ions, making it useful in the formation of self-assembled monolayers (SAMs) on metal surfaces . This property is particularly valuable in the study of metalloproteins and enzymes that require metal cofactors for their activity. For instance, 1-(11-Mercaptoundecyl)imidazole can interact with cytochrome C, a heme protein involved in electron transport . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further expanding its range of biochemical interactions.

Cellular Effects

1-(11-Mercaptoundecyl)imidazole has been shown to influence various cellular processes. Its ability to bind metal ions and form SAMs can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cytochrome C can impact the electron transport chain, a critical component of cellular respiration . Additionally, the presence of the imidazole ring allows the compound to interact with nucleic acids and proteins, potentially influencing gene expression and protein function.

Molecular Mechanism

The molecular mechanism of 1-(11-Mercaptoundecyl)imidazole involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes that require metal cofactors. For example, the compound can inhibit metalloproteases by binding to the active site metal ion, preventing substrate access . Additionally, the imidazole ring can interact with amino acid residues in enzyme active sites, further modulating enzyme activity. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(11-Mercaptoundecyl)imidazole can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation of the thiol group . This oxidation can reduce the compound’s ability to bind metal ions and form SAMs, potentially altering its biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 1-(11-Mercaptoundecyl)imidazole in animal models vary with dosage. At low doses, the compound can enhance cellular function by facilitating metal ion transport and enzyme activity . At high doses, the compound can exhibit toxic effects, such as oxidative stress and cell death. These adverse effects are likely due to the compound’s ability to disrupt metal ion homeostasis and generate reactive oxygen species. Therefore, careful dosage optimization is necessary to maximize the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

1-(11-Mercaptoundecyl)imidazole is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound can interact with enzymes such as metallothioneins, which are involved in metal ion detoxification and homeostasis . Additionally, the imidazole ring can participate in redox reactions, influencing the overall metabolic flux and metabolite levels in cells. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-(11-Mercaptoundecyl)imidazole is transported and distributed through interactions with transporters and binding proteins. The compound’s thiol group allows it to bind to metal ion transporters, facilitating its uptake and distribution . Additionally, the imidazole ring can interact with binding proteins, influencing the compound’s localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biochemical effects and highlight its potential as a tool for studying metal ion transport and distribution.

Subcellular Localization

The subcellular localization of 1-(11-Mercaptoundecyl)imidazole is influenced by its chemical properties and interactions with biomolecules. The compound can localize to specific cellular compartments, such as the mitochondria, where it can interact with cytochrome C and other metalloproteins . Additionally, the imidazole ring can participate in post-translational modifications, directing the compound to specific organelles. These localization patterns are essential for the compound’s activity and function, highlighting its potential as a biochemical tool for studying subcellular processes.

Propiedades

IUPAC Name |

11-imidazol-1-ylundecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2S/c17-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14-16/h10,12,14,17H,1-9,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAITUUPZOBZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746412 | |

| Record name | 11-(1H-Imidazol-1-yl)undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

459453-56-6 | |

| Record name | 11-(1H-Imidazol-1-yl)undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 459453-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

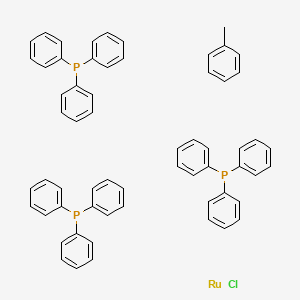

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B1512810.png)

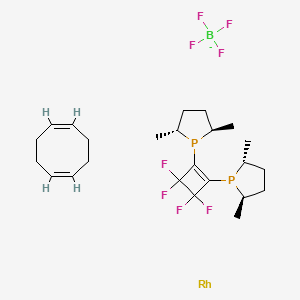

![6-Methyl-2-[(1Z)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512811.png)

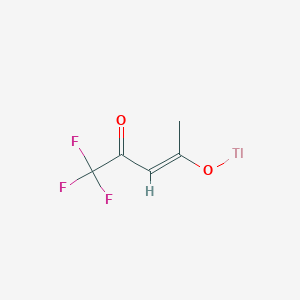

![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)

![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)